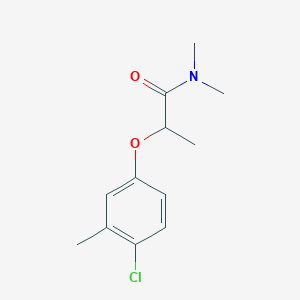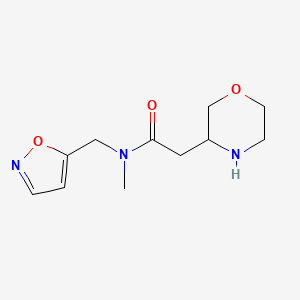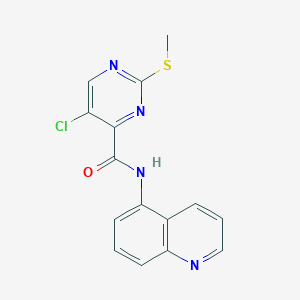![molecular formula C15H11N5S B5407105 5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole](/img/structure/B5407105.png)
5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as PIMBA, and it has been extensively studied for its unique properties and potential uses.
作用機序
The mechanism of action of PIMBA is not fully understood, but it is believed to interact with various cellular targets such as enzymes and receptors. PIMBA has been shown to inhibit the activity of certain enzymes, which could be useful in the development of new drugs. Additionally, PIMBA has been shown to interact with certain receptors, which could be useful in the development of new diagnostic tools.
Biochemical and Physiological Effects
PIMBA has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PIMBA can inhibit the growth of cancer cells and induce apoptosis. Additionally, PIMBA has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases. In vivo studies have shown that PIMBA can reduce blood glucose levels in diabetic mice, suggesting its potential use as a therapeutic agent for diabetes.
実験室実験の利点と制限
PIMBA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. Additionally, PIMBA has unique properties that make it useful for various applications. However, there are also limitations to using PIMBA in lab experiments, including its potential toxicity and limited solubility in certain solvents.
将来の方向性
There are several future directions for the study of PIMBA. One potential direction is the development of new drugs based on the structure of PIMBA. Additionally, PIMBA could be used as a building block for the synthesis of new materials with unique properties. Finally, further studies are needed to fully understand the mechanism of action of PIMBA and its potential applications in various fields.
Conclusion
In conclusion, 5-[(2-pyridin-3-yl-1H-imidazol-1-yl)methyl]-2,1,3-benzothiadiazole is a chemical compound with unique properties and potential applications in various fields. Its synthesis method has been optimized to produce high yields with excellent purity. PIMBA has been extensively studied for its potential use as a drug candidate for the treatment of various diseases such as cancer and diabetes. Further studies are needed to fully understand the mechanism of action of PIMBA and its potential applications in various fields.
合成法
The synthesis of PIMBA involves the reaction of 3-aminopyridine, benzothiadiazole, and formaldehyde in the presence of an acid catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. This method has been optimized to produce high yields of PIMBA with excellent purity.
科学的研究の応用
PIMBA has been studied extensively for its potential applications in various fields such as materials science, medicinal chemistry, and biochemistry. In materials science, PIMBA has been used as a building block for the synthesis of conjugated polymers with unique optical and electronic properties. In medicinal chemistry, PIMBA has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer and diabetes.
特性
IUPAC Name |
5-[(2-pyridin-3-ylimidazol-1-yl)methyl]-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N5S/c1-2-12(9-16-5-1)15-17-6-7-20(15)10-11-3-4-13-14(8-11)19-21-18-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJXZKQDGDUJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN2CC3=CC4=NSN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N~2~,N~2~,N~4~-trimethyl-N~4~-[(5-propyl-1H-pyrazol-3-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5407024.png)
![6-iodo-2-[2-(5-nitro-2-furyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5407026.png)

![2-anilino-N-[(3-hydroxy-3-pyrrolidinyl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5407035.png)


![5-[(hexylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5407065.png)
![1-[(3-methylphenyl)acetyl]-4-propylpiperazine](/img/structure/B5407069.png)
![N'-cyclohexyl-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5407074.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxyacetamide](/img/structure/B5407076.png)
![7-(2-naphthyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5407078.png)
![5-bromo-3-[2-(3,4-dichlorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5407083.png)

![ethyl 2-[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5407102.png)
